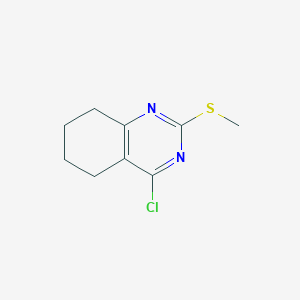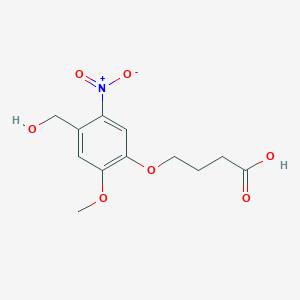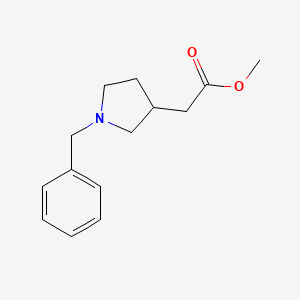
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine” is a chemical compound. It is derived from the 3,4-dihydro-2H-1,5-benzodioxepin molecule . The IUPAC name for the base molecule is 3,4-dihydro-2H-1,5-benzodioxepine .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .Molecular Structure Analysis
The molecular formula of the base molecule, 3,4-dihydro-2H-1,5-benzodioxepin, is C9H10O2 . The InChI code is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis
The base molecule, 3,4-dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.18 . The physical form can be either liquid or solid .Wissenschaftliche Forschungsanwendungen
Overview of Related Compounds
The scientific literature reveals insights into compounds structurally related to 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine, highlighting the diversity and biological significance of the benzodiazepine family and its derivatives in various research contexts. These insights provide a broader understanding of the potential applications and research interest in compounds with similar structures or functional groups.
Biological Activities and Applications
Compounds within the benzodiazepine family, including those structurally related to this compound, are explored for their biological activities, including anticonvulsant, anti-anxiety, sedative, and hypnotic effects. Research emphasizes the synthesis and study of diazepine and triazepine derivatives fused with five-membered nitrogen heterocycles, showcasing the potential for new therapeutic agents against diseases with limited treatments, such as certain cancers and bacterial infections resistant to current antibiotics (Földesi, Volk, & Milen, 2018).
Synthetic Methodologies
Innovative synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine highlight the evolving landscape of synthetic organic chemistry in creating biologically active moieties. These methodologies support the development of compounds with enhanced pharmacological profiles, addressing the need for more effective treatments in various domains of medicinal chemistry (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Environmental Impact and Fate
The environmental occurrence, fate, and transformation of benzodiazepines, including their detection in wastewater and surface water, point to the significance of understanding the environmental impact of pharmaceutical compounds. Studies on their removal during water treatment and identification of transformation products are essential for developing strategies to mitigate their environmental presence (Kosjek et al., 2012).
Zukünftige Richtungen
The future directions for the study and application of “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine” and its derivatives could involve further exploration of their antioxidant, antimicrobial, and anti-inflammatory properties . Additionally, more research could be conducted to understand their mechanism of action and potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOYMNFEKFOAEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCN)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401940 |
Source


|
| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109506-57-2 |
Source


|
| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)
![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)


![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)
![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)


